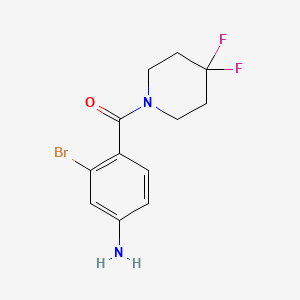![molecular formula C6H4BrN3 B13684088 7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
7-Bromoimidazo[1,2-B]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoimidazo[1,2-B]pyridazine: is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromoimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted imidazopyridazines.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Complex molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromoimidazo[1,2-B]pyridazine is used as a building block in organic synthesis. Its reactivity allows for the construction of diverse molecular architectures.
Biology: The compound has shown potential as a bioactive molecule in various biological assays. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. They have shown activity against various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7-Bromoimidazo[1,2-B]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom can enhance binding affinity through halogen bonding or other interactions. The compound may also participate in redox reactions, influencing cellular pathways and biological processes.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Similar structure but with different substitution patterns.
Uniqueness: 7-Bromoimidazo[1,2-B]pyridazine is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
7-bromoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H |
Clave InChI |
IGKJVJDJMQCZGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)


![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)









